N-(2,3-dichlorophenyl)-2-naphthamide
Description
N-(2,3-Dichlorophenyl)-2-naphthamide is a chlorinated aromatic amide characterized by a naphthamide moiety linked to a 2,3-dichlorophenyl group. The 2,3-dichloro substitution on the phenyl ring introduces steric hindrance and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C17H11Cl2NO |
|---|---|
Molecular Weight |
316.2g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(16(14)19)20-17(21)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21) |
InChI Key |
AJYSJOJOHNSBOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,3-dichlorophenyl)-2-naphthamide with analogous compounds based on structural features, synthesis, and functional properties:
N-(2,3-Dichlorophenyl)acetamide Derivatives
- Example : 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
- Structure : Similar backbone but replaces the naphthamide with a simpler acetamide group.
- Key Findings :
- Crystallographic studies reveal that the N–H bond conformation in 23DCPCA is influenced by the 2,3-dichloro substituents, promoting intermolecular N–H⋯O hydrogen bonding. This structural motif is conserved in other acetanilides, such as 2-chloro-N-(2-chlorophenyl)acetamide (2CPCA) and N-(2,3-dichlorophenyl)acetamide (23DCPA) .
Bond parameters (e.g., C–Cl distances, angles) align with those of related compounds, suggesting predictable electronic effects from chlorine substituents.
Heterocyclic Dichlorophenyl Amides
- Example: N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides . Structure: Incorporates a 2,3-dichlorophenyl group into a triazine-quinoline hybrid scaffold. Key Findings:
- Demonstrated moderate to excellent antimicrobial activity, attributed to the electron-deficient dichlorophenyl group enhancing interactions with microbial targets.
Statistical analysis revealed a correlation between substituent electronegativity and bioactivity.
- Comparison: Unlike these heterocyclic analogs, this compound lacks a triazine or quinoline moiety, which are critical for the antimicrobial activity observed in the former. The naphthamide structure may instead favor applications in materials science (e.g., as a monomer for polyimides) due to its planar aromatic system .
Chloroacetamide Herbicides
- Examples : Alachlor, Pretilachlor, and Dimethenamid .
- Structure : Feature chloroacetamide groups linked to substituted phenyl or thienyl rings.
- Key Findings :
- These compounds act as herbicides by inhibiting fatty acid synthesis in plants.
Substituent patterns (e.g., methyl, methoxy groups) dictate selectivity and environmental persistence.
Comparison :
- This compound’s naphthalene system distinguishes it from linear acetamide herbicides. Its larger aromatic system may reduce mobility in soil, limiting herbicidal utility but enhancing stability in polymeric applications.
- The 2,3-dichloro substitution is less common in herbicides, where meta-substitutions (e.g., 2,6-dichloro in alachlor) are preferred for optimal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
